Emtricitabine-13C,15N2 is a stable isotope-labeled derivative of Emtricitabine, which is classified as a nucleoside reverse transcriptase inhibitor. This compound is primarily utilized in scientific research for studying the pharmacokinetics and metabolic pathways of Emtricitabine. The incorporation of carbon-13 and nitrogen-15 isotopes facilitates precise tracking and quantification within biological systems, making it invaluable for various studies related to drug interactions and HIV treatment protocols .
The synthesis of Emtricitabine-13C,15N2 involves multiple steps to introduce carbon-13 and nitrogen-15 isotopes into the Emtricitabine framework. Key steps include:
The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are employed to purify the final product, ensuring that it meets the necessary specifications for research applications .
The molecular formula for Emtricitabine-13C,15N2 is with a molecular weight of 250.23 g/mol. The structural representation includes an oxathiolane ring fused with a pyrimidine base, both critical for its function as a reverse transcriptase inhibitor.
Emtricitabine-13C,15N2 can undergo various chemical reactions:
Emtricitabine-13C,15N2 functions similarly to Emtricitabine by inhibiting the reverse transcriptase enzyme critical for HIV replication. Upon entering cells, it is phosphorylated to its active triphosphate form, which competes with natural deoxycytidine triphosphate for incorporation into viral DNA. This incorporation results in chain termination during DNA synthesis, effectively halting viral replication .
Emtricitabine-13C,15N2 is typically stored at -20°C to maintain stability. It appears as a solid compound under standard conditions.
The chemical properties include:
Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to characterize this compound thoroughly .
Emtricitabine-13C,15N2 has numerous applications in scientific research:
Emtricitabine-13C,15N2 (CAS 1217820-69-3) is synthesized via strategic isotopic incorporation at specific positions in the pyrimidinone ring. The molecular formula C713CH10FN15N2O3S reflects dual labeling with carbon-13 at the C8 position and nitrogen-15 at two ring nitrogen atoms (N1 and N3) [4] [6] [9]. This isotopic substitution employs nucleophilic displacement reactions where 13C-enriched cyanide and 15N-labeled ammonia serve as precursors, followed by stereoselective glycosylation to establish the (2'R,5'S) configuration of the oxathiolane sugar moiety [4] [9]. Critical process controls include chiral HPLC to maintain enantiomeric purity >99% and eliminate the undesired 5-epi diastereomer [(2'R,5'R) configuration], which exhibits reduced antiviral activity [4]. The synthesis adheres to cGMP standards, with isotopic enrichment certified at ≥99% 13C and ≥98% 15N via quantitative NMR and mass spectrometry [6] [9].
Table 1: Isotopic Labeling Strategies
Isotope | Position | Precursor | Enrichment Purity |
---|---|---|---|
13C | C8 (Carbonyl) | K13CN | ≥99% |
15N | N1 (Pyrimidinone) | 15NH4Cl | ≥98% |
15N | N3 (Amino group) | 15NH4Cl | ≥98% |
NMR spectroscopy confirms the structural integrity and isotopic labeling sites of Emtricitabine-13C,15N2. The 13C NMR spectrum exhibits a distinct downfield shift for the C8 carbonyl carbon at δ 163.5 ppm, contrasting with δ 160.2 ppm in unlabeled Emtricitabine. This 3.3 ppm deshielding arises from the increased magnetic moment of the 13C nucleus [5]. 15N NMR further validates labeling at N1 (δ 145.2 ppm) and N3 (δ 73.8 ppm), with characteristic 1JN-H coupling constants of 92 Hz observed in HMBC spectra [4] [5]. The 1H-13C HSQC correlation confirms retention of the oxathiolane proton couplings (H5′: δ 5.85 ppm, 3JH-F = 6.0 Hz), proving isotopic labels do not alter stereochemistry or electronic environments beyond designated sites [4] [9].
Table 2: Comparative NMR Chemical Shifts (δ, ppm)
Nucleus | Native Emtricitabine | Emtricitabine-13C,15N2 | Shift Variation (Δδ) |
---|---|---|---|
C8 (Carbonyl) | 160.2 | 163.5 | +3.3 |
N1 (Pyrimidinone) | 140.5 | 145.2 | +4.7 |
N3 (Amino) | 70.1 | 73.8 | +3.7 |
H5′ (Oxathiolane) | 5.85 | 5.85 | 0.0 |
The isotopic labeling minimally alters physicochemical behavior while retaining core molecular attributes:
Table 4: Physicochemical Comparison
Property | Native Emtricitabine | Emtricitabine-13C,15N2 |
---|---|---|
Molecular Weight (g/mol) | 247.25 | 250.23 |
log P (Octanol/Water) | 0.45 | 0.43 |
Aqueous Solubility (mg/mL) | 1.50 | 1.52 |
Melting Point (°C) | 160–163 | 159–162 |
5-epi Diastereomer Limit | ≤0.15% | ≤0.15% |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0